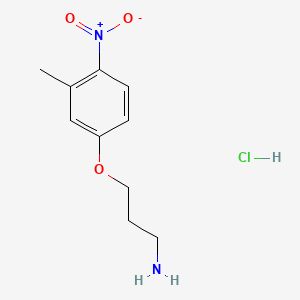![molecular formula C15H20N2O3S B6607637 2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol CAS No. 2580203-50-3](/img/structure/B6607637.png)
2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-[2,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-ol, commonly referred to as 2-ADEP, is an organic compound that has been used for a variety of scientific research applications. It is a small molecule with a molecular weight of 303.3 g/mol and a melting point of 162-164 °C. 2-ADEP is a white, crystalline solid with a pKa of 6.4. It is soluble in water, methanol, and ethanol, and is insoluble in chloroform and ether.
Aplicaciones Científicas De Investigación
2-ADEP has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as the study of protein-protein interactions. It has also been used in the study of drug metabolism and pharmacokinetics. Additionally, it has been used in the study of enzyme-substrate interactions and the study of enzyme kinetics.
Mecanismo De Acción
2-ADEP is an inhibitor of enzymes that have an active site containing a sulfhydryl group. It binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze reactions. This inhibition is reversible and can be reversed with the addition of a reducing agent such as dithiothreitol.
Biochemical and Physiological Effects
2-ADEP has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to decreased drug metabolism and increased drug levels in the body. Additionally, 2-ADEP has been shown to inhibit the activity of enzymes involved in the metabolism of neurotransmitters, leading to increased levels of these substances in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-ADEP in a laboratory setting is its ability to inhibit enzymes involved in drug metabolism and neurotransmitter metabolism. This can be useful for studying the effects of drugs and neurotransmitters on the body. Additionally, 2-ADEP is relatively easy to synthesize in a laboratory setting. The main limitation of using 2-ADEP in a laboratory setting is its potential to cause adverse effects if used in large amounts or in combination with other drugs.
Direcciones Futuras
There are many potential future directions for research involving 2-ADEP. These include further investigation into its potential as an inhibitor of enzymes involved in drug metabolism and neurotransmitter metabolism. Additionally, further research could be done into the potential of 2-ADEP as a therapeutic agent. Additionally, research could be done into the potential of 2-ADEP as a diagnostic agent, as well as its potential as a pro-drug. Finally, further research could be done into the potential of 2-ADEP as an adjuvant for vaccines.
Métodos De Síntesis
2-ADEP can be synthesized in a laboratory setting through a variety of methods. One method involves the reaction of 2-amino-1-phenyl-ethan-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. This reaction occurs in an aqueous solution at room temperature and produces 2-ADEP as a white crystalline solid.
Propiedades
IUPAC Name |
2-amino-1-[2,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10-4-6-13(7-5-10)21(19,20)17-11(2)8-14(12(17)3)15(18)9-16/h4-8,15,18H,9,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZATUQKBZLKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=C2C)C(CN)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)

![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride](/img/structure/B6607584.png)
![1-ethenyl-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B6607589.png)
![tert-butyl 6-amino-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6607595.png)

![6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6607633.png)

![1-[(benzyloxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607646.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)

